3-Amino-1-methyl-1h-pyrrole-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSFNMBRJMUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303058 | |
| Record name | 3-amino-1-methyl-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34314-67-5 | |
| Record name | NSC156296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-1-methyl-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 1 Methyl 1h Pyrrole 2,5 Dione and Analogues
Strategies for 1H-Pyrrole-2,5-dione Ring Construction
The formation of the 1H-pyrrole-2,5-dione scaffold, also known as the maleimide (B117702) ring, is a cornerstone of synthesizing the target compound and its derivatives. Various approaches have been developed to efficiently construct this heterocyclic system.
Cyclocondensation Reactions of Maleic Anhydride (B1165640) Derivatives with Amines
A fundamental and widely utilized method for the synthesis of N-substituted maleimides is the cyclocondensation reaction between maleic anhydride or its derivatives and primary amines. This reaction typically proceeds in two steps: the initial aminolysis of the anhydride to form a maleamic acid intermediate, followed by a dehydration step to yield the cyclic imide.
The reaction of secondary amines, such as diethylamine, diphenylamine, benzylamine, and pyrrolidine, with maleic anhydride can result in Michael adducts. researchgate.net For some of these adducts, a subsequent tandem 1,3-prototropic shift occurs to yield the final products. researchgate.net Computational studies at the DFT (B3LYP/6-31+G*) level have indicated that a reactant-complex formed between the initial Michael adduct and the respective amine plays a crucial role in this shift. researchgate.net However, in the case of pyrrolidine, the Michael addition is not followed by this rearrangement. researchgate.net
A versatile approach involves the use of the exo-Diels-Alder adduct of furan (B31954) and maleic anhydride. This adduct serves as a vehicle that reacts with hydrochlorides of amino acids in the presence of a base like triethylamine (B128534) (Et3N), leading to the formation of chiral maleimides with the release of furan. mdpi.com This method avoids the harsh conditions sometimes required for the dehydration of maleamic acids. mdpi.comarkat-usa.org The reaction can be carried out under classical heating or microwave irradiation, with water being a viable solvent. arkat-usa.org
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Maleic anhydride, (S)-Leucine methyl ester hydrochloride | Et3N, Toluene, 110°C, 46 h | (S)-1-(1-Methoxycarbonyl-3-methylbutyl)maleimide | Moderate | mdpi.com |
| exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, (S)-Aspartic acid diethyl ester hydrochloride | Et3N, Toluene, 110°C, 29 h | (S)-1-(1,2-Bis(ethoxycarbonyl)ethyl)maleimide | 25 | mdpi.com |
| Maleic anhydride, (S)-Aspartic acid diethyl ester hydrochloride | Et3N, Toluene, 110°C, 44 h | (S)-1-(1,2-Bis(ethoxycarbonyl)ethyl)maleimide | 55 | mdpi.com |
An alternative strategy for the construction of the pyrrole-2,5-dione ring involves the reaction of furan-2,3-dione derivatives with nitrogen-containing nucleophiles. Specifically, 4-aroyl-5-aryl-furan-2,3-diones can undergo cyclocondensation with asymmetric N,N-dialkylurea derivatives. acgpubs.org This reaction proceeds via a Michael-type attack of a nitrogen atom from the urea (B33335) derivative onto the C-5 position of the furan-dione ring, followed by the elimination of a water molecule to yield pyrrole-2,3-dione derivatives. acgpubs.org
| Furan-2,3-dione Reactant | Urea Reactant | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Benzoyl-5-phenyl-furan-2,3-dione | N,N-Dimethylurea | Benzene, reflux, 4-6 h | 1,5-Dimethyl-4-benzoyl-5-phenyl-1H-pyrrole-2,3-dione | 68 | acgpubs.org |
| 4-(4-Methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione | N,N-Diethylurea | Benzene, reflux, 4-6 h | 1-Ethyl-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 55 | acgpubs.org |
Rearrangement Pathways to 1H-Pyrrole-2,5-diones
Molecular rearrangements offer a sophisticated route to the 1H-pyrrole-2,5-dione core, often providing access to specific substitution patterns that are difficult to achieve through direct cyclization methods.
A notable rearrangement pathway involves the treatment of 3-alkoxycarbonyl-4-carbamoylisoxazolidines with a mild base such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net This reaction leads to the formation of 3-amino-1H-pyrrole-2,5-diones. The reaction mechanism is believed to be controlled by ring strain and proceeds through the opening of a bicyclic intermediate, accompanied by the extrusion of an aldehyde. researchgate.net DFT quantum chemical calculations support this proposed reaction route. researchgate.net The treatment of a C4-substituted isoxazolidine (B1194047) with TBAF was unsuccessful, but the use of a stronger base, sodium methoxide (B1231860) in methanol, facilitated the reaction to yield 1,3-dimethyl-4-(methylamino)-1H-pyrrole-2,5-dione. researchgate.net
| Isoxazolidine Precursor | Reagent | Product | Yield (%) | Reference |
| 3-Alkoxycarbonyl-4-carbamoylisoxazolidine (general) | TBAF | 3-Amino-1H-pyrrole-2,5-dione (general) | 41-44 | researchgate.net |
| Bicyclic isoxazolidine derivative (12d) | MeONa in MeOH | 1,3-Dimethyl-4-(methylamino)-1H-pyrrole-2,5-dione | Not specified | researchgate.net |
One-Pot Synthetic Protocols for Substituted Pyrroles and Pyrrole-2,5-diones
One-pot synthetic strategies are highly valued for their efficiency, as they combine multiple reaction steps into a single operation, thereby reducing waste and saving time. Several one-pot methods have been developed for the synthesis of substituted pyrroles and related heterocycles. While not always directly yielding 3-Amino-1-methyl-1H-pyrrole-2,5-dione, these protocols illustrate the power of this approach in constructing the pyrrole (B145914) core with diverse functionalities. For instance, a one-pot, three-component reaction of propargyl amines, acyl chlorides, and elemental selenium has been developed for the synthesis of stable 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrole-3-selones. rsc.org
Functionalization and Derivatization at C-3 and N-1 Positions
The modification of the 1H-pyrrole-2,5-dione core at the C-3 and N-1 positions is crucial for tuning the properties and applications of these compounds. A variety of synthetic methods have been employed to introduce different functional groups at these sites.
The synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives has been achieved through the reaction of 3,4-dichloro-1H-pyrrole-2,5-diones with appropriate primary amines in ethanol (B145695) at elevated temperatures. nih.gov This demonstrates a method for introducing an amino group at the C-4 position, which is structurally related to the C-3 position of the target compound.
Furthermore, metal-free, catalytic activation of C(sp3)-H bonds in N-protected dialkylpyrroles has been reported using HB(C6F5)2 as a catalyst, allowing for functionalization with diazodicarboxylates. researchgate.net While this example pertains to C(sp3)-H bonds on alkyl substituents, it highlights the potential for direct C-H functionalization on the pyrrole system or its substituents.
Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to result in highly enantio- and diastereoselective C-H functionalization at the α-N C2 position. nih.gov This method provides a pathway for introducing substituents at positions adjacent to the nitrogen atom in a related pyrroline (B1223166) system, which could be conceptually extended to pyrrole-2,5-diones.
Solid-phase synthesis has been employed for the preparation of polyamides containing N-methylimidazole and N-methylpyrrole amino acids, demonstrating robust methods for N-alkylation and amide bond formation in pyrrole-containing structures. caltech.edu
| Starting Material | Reagents and Conditions | Functionalized Product | Reference |
| 3,4-dichloro-1H-pyrrole-2,5-diones | Primary amine, Ethanol, 50-80°C | 4-Amino-3-chloro-1H-pyrrole-2,5-diones | nih.gov |
| N-protected dialkylpyrroles | Diazodicarboxylates, HB(C6F5)2 (10 mol%), Toluene, 60°C | C(sp3)-H functionalized pyrrole derivatives | researchgate.net |
| N-Boc-2,5-dihydro-1H-pyrrole | Aryldiazoacetates, Rh2(S- or R-PTAD)4 (0.05 mol%) | α-N C2 functionalized pyrrolidine | nih.gov |
Copper-Catalyzed Substitution Reactions for this compound Synthesis
Copper-catalyzed reactions are a cornerstone in the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl and vinyl amines from corresponding halides. While specific documentation on the copper-catalyzed synthesis of this compound is not extensively detailed in the reviewed literature, the principles of copper-catalyzed amination provide a strong framework for its potential synthesis. Such reactions, like the Ullmann condensation, typically involve a copper catalyst, a halide substrate, and an amine, often requiring a base and high temperatures. This approach is valuable for forming C-N bonds with substrates where other methods might fail. Highly functionalized pyrroles have been synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst, demonstrating the utility of copper in pyrrole ring formation. rsc.org
Utilization of 3-Bromo-1-methyl-pyrrole-2,5-dione as Starting Material
The compound 3-Bromo-1-methyl-1H-pyrrole-2,5-dione serves as a key potential precursor for the synthesis of the target amino compound. Its structure presents a bromine atom attached to a C=C double bond within the maleimide ring system, making it an appropriate substrate for nucleophilic substitution or cross-coupling reactions. In a potential copper-catalyzed pathway, 3-Bromo-1-methyl-pyrrole-2,5-dione would react with an ammonia (B1221849) source or a protected amine in the presence of a copper(I) or copper(II) catalyst to yield this compound.
Employment of 3-Chloro-1-methyl-pyrrole-2,5-dione in Substitution Reactions
Similar to its bromo-analogue, 3-Chloro-1-methyl-pyrrole-2,5-dione is another viable starting material for substitution reactions. While copper catalysis is a powerful tool, direct nucleophilic substitution on activated chloro-diones can also be effective. Research on related compounds has demonstrated the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives from 3,4-dichloro-1H-pyrrole-2,5-diones. nih.gov This reaction proceeds via nucleophilic substitution where one of the chlorine atoms is displaced by a primary amine. The established procedure involves heating the dichloro-precursor with the amine in ethanol. nih.gov This method highlights a direct, non-catalyzed pathway for amination, which could be applicable to the monochloro-substrate as well.
A general procedure based on this analogous synthesis is detailed in the table below.
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1 | Dissolution | 3,4-dichloro-1H-pyrrole-2,5-dione (10 mmol) is dissolved in ethanol (50 cm³). |
| 2 | Amine Addition | The appropriate primary amine (20 mmol) is added to the solution with stirring. |
| 3 | Reaction | The mixture is heated to 50–80 °C and stirred for 2 hours, with progress monitored by TLC. |
| 4 | Workup | The solvent is evaporated, and the product is filtered and washed with ethanol and ice water. |
Introduction of N-Methyl Groups in Pyrrole-2,5-dione Synthesis
The N-methyl group on the pyrrole-2,5-dione core is typically introduced by using methylamine (B109427) as a reactant in the ring-forming step. The Paal-Knorr synthesis is a fundamental method for preparing N-substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, under acidic or neutral conditions to form the N-methylated pyrrole ring. wikipedia.orgorganic-chemistry.org
A widely used precursor for the pyrrole-2,5-dione ring is maleic anhydride or its derivatives. The reaction of maleic anhydride with a primary amine, like methylamine, readily forms the corresponding N-substituted maleimide (1-methyl-1H-pyrrole-2,5-dione). researchgate.net Another established method is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable surrogate for the 1,4-dicarbonyl compound, reacting it with primary amines in the presence of an acid catalyst to yield N-substituted pyrroles. nih.govnih.gov
Synthesis of Chalcone-Imide Derivatives from Dichloromaleimides
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to many heterocyclic compounds and are often synthesized via the Claisen-Schmidt condensation of an aryl ketone and an aromatic aldehyde. nih.gov Chalcone-imide derivatives linked to a pyrrole-2,5-dione (maleimide) scaffold can be synthesized using dichloromaleimides as starting materials. One synthetic route involves preparing a 4'-aminochalcone intermediate, which is then reacted with 3,4-dichlorofuran-2,5-dione (a precursor to dichloromaleimide) to form the final chalcone-imide structure. Alternatively, a dichloromaleimide already functionalized with an acetylphenyl group can be reacted with various aldehydes to build the chalcone (B49325) bridge. nih.govekb.eg
Mannich Base Formation with Pyrrole-2,5-dione Scaffolds
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an active hydrogen-containing substrate, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgyoutube.com The pyrrole ring contains an active hydrogen and can participate in Mannich reactions. The mechanism begins with the formation of an electrophilic iminium ion from the aldehyde and the amine, which is then attacked by the nucleophilic active hydrogen compound. wikipedia.org This reaction allows for the introduction of an aminomethyl group onto the scaffold. While specific examples using this compound are not detailed, the general reactivity of pyrrole and related imide scaffolds suggests their suitability for forming Mannich bases, thereby enabling further structural diversification. mdpi.com
Renewable Resource Utilization in Pyrrole-2,5-dione Precursor Synthesis
A significant advancement in green chemistry is the synthesis of chemical precursors from renewable biomass. mdpi.comnih.gov 2,5-Hexanedione (B30556), a 1,4-dicarbonyl compound, is a direct precursor to substituted pyrroles via the Paal-Knorr reaction. wikipedia.org This key intermediate can be efficiently produced from biomass-derived furanic compounds. Specifically, 2,5-dimethylfuran (B142691) (DMF), which can be obtained from the conversion of carbohydrates like fructose (B13574) and cellulose, serves as a sustainable starting material. acs.orgnih.gov
The conversion process involves a one-pot, two-step synthesis. First, an acid-catalyzed hydrolytic ring-opening of 2,5-dimethylfuran yields 2,5-hexanedione. mdpi.comnih.gov This step can be performed with high yield (up to 95%) using a stoichiometric amount of water and a catalytic amount of acid, such as sulfuric acid. mdpi.comnih.gov In the second step, the resulting 2,5-hexanedione is reacted with a primary amine (e.g., methylamine for N-methyl pyrroles) in the same pot to produce the desired pyrrole derivative via Paal-Knorr condensation. mdpi.comtechscience.com This sustainable pathway features high carbon efficiency and a low E-factor (a measure of waste produced), aligning with the principles of green chemistry. nih.gov
| Step | Reaction | Starting Material | Product | Key Conditions | Yield |
|---|---|---|---|---|---|
| 1 | Ring-Opening | 2,5-Dimethylfuran (from biomass) | 2,5-Hexanedione | H₂SO₄ (cat.), H₂O, 50 °C, 24 h | up to 95% mdpi.comnih.gov |
| 2 | Paal-Knorr Condensation | 2,5-Hexanedione | N-Substituted Pyrrole | Primary Amine | 80–95% nih.gov |
Structural Elucidation and Spectroscopic Characterization of 3 Amino 1 Methyl 1h Pyrrole 2,5 Dione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq For 3-Amino-1-methyl-1H-pyrrole-2,5-dione, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its covalent framework.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis
One-dimensional NMR spectra offer fundamental information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, distinct signals are expected for the N-methyl group, the vinyl proton on the pyrrole (B145914) ring, and the amino group protons. The N-methyl protons would appear as a sharp singlet, while the vinyl proton would also be a singlet. The amino (NH₂) protons typically present as a broader singlet, and their chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would show signals for the methyl carbon, the two carbonyl carbons of the dione (B5365651) system, and the two sp² hybridized carbons of the pyrrole ring. The carbonyl carbons are characteristically found far downfield. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms. Two distinct signals would be expected: one for the tertiary nitrogen of the pyrrole ring and another for the primary amino group nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups. pdx.edu
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| N-CH₃ | ¹H | ~3.0-3.5 | Singlet |
| C=CH | ¹H | ~5.5-6.0 | Singlet |
| NH₂ | ¹H | ~4.0-6.0 | Broad Singlet |
| N-C H₃ | ¹³C | ~25-30 | - |
| C =CH | ¹³C | ~100-110 | - |
| C -NH₂ | ¹³C | ~140-150 | - |
Two-Dimensional NMR (HMQC, HMBC) for Correlation Studies
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show a correlation between the N-methyl protons and the methyl carbon, as well as between the vinyl proton and its corresponding carbon. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for connecting molecular fragments. For instance, an HMBC spectrum would show correlations from the N-methyl protons to the adjacent carbonyl carbons and the C2 and C5 carbons of the pyrrole ring, confirming the position of the methyl group. mdpi.commdpi.com Similarly, correlations from the vinyl proton to adjacent carbonyl and amino-substituted carbons would solidify the ring structure.
Mass Spectrometry (MS) Techniques in Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns. acs.orgnih.gov For this compound (C₅H₆N₂O₂), the calculated monoisotopic mass is 126.04 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Both IR and UV-Vis spectroscopy probe how the molecule interacts with electromagnetic radiation, providing complementary information about its functional groups and electronic system.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. libretexts.org It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. acgpubs.orgsavemyexams.com The N-H stretching vibrations of the primary amine group typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region. youtube.com Strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups in the dione ring are expected around 1700-1770 cm⁻¹. acgpubs.org Other significant peaks would include C-N stretching and C=C stretching vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |
| Amine (N-H) | Bend (Scissor) | ~1600 |
| Carbonyl (C=O) | Stretch | 1700 - 1770 (strong) |
| Alkene (C=C) | Stretch | 1600 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov The technique is used to study compounds with conjugated systems and chromophores. The pyrrole-2,5-dione ring, with its conjugated double bonds and carbonyl groups, acts as a chromophore. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted dione. researchgate.net The UV-Vis spectrum provides information on the electronic transitions within the molecule. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom, bond lengths, bond angles, and torsional angles. nih.govmdpi.com
For this compound, an X-ray crystal structure would unequivocally confirm the planarity of the pyrrole-2,5-dione ring. Furthermore, it would provide crucial information on intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal packing arrangement. nih.gov
Reactivity and Reaction Mechanisms of 3 Amino 1 Methyl 1h Pyrrole 2,5 Dione
Investigation of Nucleophilic Addition and Substitution Reactions on the Pyrrole-2,5-dione Core
The pyrrole-2,5-dione ring is an electron-deficient system, making it a prime target for nucleophilic attack. The carbon atoms at the 2 and 5 positions are particularly electrophilic. Nucleophilic addition reactions are a common pathway for the functionalization of this core. For instance, the Michael addition of amines to maleimides can lead to the formation of 3-aminosuccinimides, which can then be oxidized to fluorescent 3-aminomaleimide derivatives. rsc.org This reaction is thermodynamically favorable and compatible with a range of primary and secondary amines. rsc.org
The inherent challenges in synthesizing and storing imines have led to the development of stable precursors that generate imines in situ for nucleophilic addition reactions. nih.gov N-functionalized hydroxylamine (B1172632) reagents serve as such bench-stable precursors, reacting with a variety of nucleophiles to form C-C, C-N, C-O, and C-S bonds. nih.gov
In some cases, maleimides can act as nucleophilic partners. For example, in the aza-Morita-Baylis-Hillman reaction, maleimide (B117702) reacts with isatin-derived ketimines in the presence of an organocatalyst to produce chiral 3-substituted-3-aminooxindoles with high enantioselectivity. researchgate.net
Nucleophilic addition of aromatic 1,2-diamines to pyrrole-2,3-diones, a related class of compounds, results in the formation of quinoxalin-2-ones. This transformation involves sequential nucleophilic attacks at the C-3 and C-2 positions, followed by elimination of water and ring-opening of the pyrrole (B145914). acgpubs.org
Table 1: Examples of Nucleophilic Reactions on Pyrrole-2,5-dione and Related Cores
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
|---|---|---|---|
| Maleimide | Amine | 3-Aminosuccinimide | Air oxidation |
| N-functionalized hydroxylamine | Various nucleophiles | α-Amino acid derivatives | Transition-metal-free |
| Maleimide | Isatin-derived ketimine | 3-Substituted-3-aminooxindole | β-isocupreidine |
Cycloaddition Chemistry of Maleimides
Maleimides are well-known for their participation in cycloaddition reactions, particularly [4+2] and [2+2] cycloadditions. These reactions are valuable for the construction of complex cyclic systems.
In the context of [4+2] cycloadditions, also known as Diels-Alder reactions, maleimides act as potent dienophiles due to their electron-deficient double bond. They readily react with electron-rich dienes. For example, the reaction between furan (B31954) derivatives and maleimides is a well-established method for creating oxabicyclic structures. mdpi.com The stereoselectivity of these reactions can be influenced by the substituents on both the furan and the maleimide nitrogen, with kinetic control favoring the endo product and thermodynamic control favoring the exo product. mdpi.com Some of these reactions can proceed with high efficiency under solvent-free and non-catalytic conditions. mdpi.com
Maleimides also undergo [2+2] photochemical cycloadditions with alkenes to form cyclobutane (B1203170) rings. The reactivity in these reactions can differ between N-alkyl and N-aryl substituted maleimides. N-alkyl maleimides can react with alkenes under UV irradiation without an external photocatalyst. nih.gov In contrast, N-aryl maleimides often require a photosensitizer, such as thioxanthone, for the reaction to proceed efficiently under visible light. nih.govthieme-connect.com This is attributed to the differing abilities of N-alkyl and N-aryl maleimides to undergo intersystem crossing to their triplet state. nih.gov
Furthermore, maleimides can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with species like nitrile oxides, providing a route to novel heterocyclic compounds. mdpi.com
Table 2: Overview of Cycloaddition Reactions Involving Maleimides
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product | Key Features |
|---|---|---|---|---|
| [4+2] Cycloaddition | Furan derivatives | Maleimide | Oxabicyclic adduct | High efficiency, potential for stereocontrol |
| [2+2] Photocycloaddition | Alkenes | N-Alkyl maleimide | Cyclobutane derivative | Catalyst-free under UV irradiation nih.gov |
| [2+2] Photocycloaddition | Alkenes | N-Aryl maleimide | Cyclobutane derivative | Requires a photosensitizer nih.gov |
Rearrangement Mechanisms in Pyrrole-2,5-dione Formation
The formation of the pyrrole-2,5-dione ring can sometimes involve rearrangement mechanisms. One notable example is the formation of 3-amino-1H-pyrrole-2,5-diones from the rearrangement of 3-alkoxycarbonyl-4-carbamoylisoxazolidines. This reaction, when treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), proceeds through the opening of a bicyclic intermediate, accompanied by the extrusion of an aldehyde. researchgate.net Density functional theory (DFT) calculations have supported this reaction pathway, indicating that it is controlled by ring strain. researchgate.net
Another relevant rearrangement in heterocyclic chemistry is the Beckmann rearrangement, which converts an oxime to an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org While not a direct formation of the pyrrole-2,5-dione ring, it is a significant rearrangement in the synthesis of nitrogen-containing heterocycles. The reaction is typically acid-catalyzed and involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org
Electrophilic Properties and Reaction Pathways of Pyrrole-2,5-diones
The pyrrole ring system is generally susceptible to electrophilic substitution. In pyrrole itself, electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. quora.comwikipedia.orgslideshare.net
However, in the case of pyrrole-2,5-diones, the presence of the two electron-withdrawing carbonyl groups deactivates the ring towards electrophilic substitution. The primary electrophilic character of the pyrrole-2,5-dione core is at the carbonyl carbons and the double bond, making it more prone to nucleophilic attack as discussed earlier.
Influence of Catalysis on Reaction Yields and Selectivity
Catalysis plays a crucial role in many reactions involving pyrrole-2,5-diones and their precursors, significantly impacting reaction yields and selectivity.
In the context of [2+2] photocycloadditions of N-aryl maleimides with alkenes, the use of a photosensitizer like thioxanthone is essential to achieve high yields. nih.gov Without a catalyst, the reaction does not proceed efficiently. nih.gov Similarly, visible-light-driven triplet sensitization with a suitable photosensitizer has been shown to be a highly efficient method for the [2+2] cycloaddition of maleimides with unsaturated compounds. thieme-connect.com
Organocatalysis is also employed to control the stereoselectivity of reactions. For instance, the use of cinchona-derived organocatalysts like β-isocupreidine in the aza-Morita-Baylis-Hillman reaction of maleimides with isatin-derived ketimines leads to high enantioselectivity. researchgate.net
In the Beckmann rearrangement, various catalysts can be used to promote the reaction under milder conditions. These include cyanuric chloride with zinc chloride, which allows the reaction to be performed catalytically. wikipedia.org
The synthesis of imines, which can subsequently react with nucleophiles, can be achieved through the oxidative coupling of amines using photocatalysts like photoactive WS₂ nanosheets under visible light irradiation. illinois.edu
Mechanistic Insights into Biological Activities of Pyrrole 2,5 Dione Derivatives in Research
Molecular Mechanisms of Antitumor and Antiproliferative Actions
The investigation into how maleimide (B117702) derivatives exert their effects against cancer cells has unveiled several key molecular pathways. Research has primarily focused on their interactions with crucial cellular components involved in cell growth and proliferation, such as DNA and specific enzymes.
DNA Interaction Studies of Maleimide Derivatives
Studies on certain maleimide derivatives have explored their potential to interact directly with DNA as a mechanism for their antitumor effects. For instance, research on the multi-kinase inhibitor 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) investigated its capacity for DNA intercalation. However, findings from these studies suggest that it is unlikely that this compound affects cell viability through direct interaction with DNA. Instead, the evidence points towards its binding to membrane-associated biotargets as a more probable mechanism of action.
Investigating Tyrosine Protein Kinase Inhibition by Maleimide Derivatives
A prominent mechanism of action for pyrrole-2,5-dione derivatives is the inhibition of tyrosine protein kinases. nih.gov Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been specifically designed and synthesized as potential tyrosine kinase inhibitors. nih.gov In silico and in vitro studies have demonstrated that these compounds have the potential to form stable complexes with the ATP-binding domains of key growth factor receptors, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov
Molecular dynamics simulations have confirmed the stability of these complexes. nih.gov The binding energy of these derivatives to the kinase domains was found to be more favorable than that of ANP, a structural analogue of ATP, suggesting a strong potential for effective inhibition. nih.gov This interaction can disrupt the signaling pathways that are crucial for tumor growth and angiogenesis, thereby realizing an antitumor effect. nih.gov
Cellular Proliferation Inhibition Mechanisms in Research Models
The inhibition of tyrosine kinases and other cellular targets by pyrrole-2,5-dione derivatives translates into a direct impact on cancer cell proliferation. One derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, has demonstrated a potent ability to inhibit the growth of various colon cancer cell lines. nih.gov This compound has been identified as a promising basis for the development of targeted antitumor drugs due to its significant cytostatic activity observed in research models. nih.gov
| Cell Line | Description | GI₅₀ (M) |
|---|---|---|
| HCT-116 | Human Colon Carcinoma | ~1.0 x 10⁻⁸ |
| SW-620 | Human Colon Carcinoma | ~1.6 x 10⁻⁸ |
| Colo-205 | Human Colon Carcinoma | ~1.6 x 10⁻⁸ |
Mechanisms of Antimicrobial Activity
Maleimide and its derivatives are recognized for a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.gov The mechanisms behind these actions are a subject of ongoing research, with various pathways being explored.
Protein Degradation Pathways in Antibacterial Action
While various pyrrole (B145914) derivatives exhibit significant antimicrobial properties, the specific mechanism of protein degradation pathways in the antibacterial action of 3-Amino-1-methyl-1h-pyrrole-2,5-dione is not extensively detailed in the current body of research. However, the reactivity of the maleimide ring is a key aspect of its biological activity. Maleimides can undergo a Michael addition reaction with thiol groups, such as the cysteine residues found in many proteins and enzymes. This covalent modification can disrupt protein structure and function, which is a plausible mechanism for its antimicrobial effects. Recent research has also explored the reversibility of these maleimide-thiol conjugation reactions in reducing environments, which could serve as a mechanism for controlled degradation and release. nih.gov
Minimum Inhibitory Concentration (MIC) Determination Methodologies in Research
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely prevents visible growth of a microorganism under controlled in vitro conditions.
Standardized methodologies are crucial for determining MIC values. The most common methods include:
Broth Microdilution: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration where no growth is observed. nih.gov
Agar (B569324) Dilution: In this technique, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then spot-inoculated with the test organisms. The MIC is the lowest concentration of the agent that inhibits colony formation.
Gradient Methods: This involves using strips impregnated with a predefined concentration gradient of an antibiotic. When placed on an inoculated agar plate, the strip releases the drug, creating a continuous gradient in the agar. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.
Research on various pyrrolidine-2,5-dione derivatives has reported MIC values against selected bacterial and fungal species, demonstrating a range from moderate to low antimicrobial activities. For example, certain derivatives have shown MICs ranging from 16 to 256 μg/mL against various microbes. nih.gov
| Compound Type | Organism Type | MIC Range (μg/mL) |
|---|---|---|
| N-arylsuccinimide Precursor | Bacteria & Fungi | 64 - 128 |
| N-arylsuccinimide Derivative | Bacteria & Fungi | 32 - 128 |
| Diazo Derivative of Pyrrolidine-2,5-dione | Bacteria & Fungi | 16 - 256 |
Mechanistic Studies on Cyclooxygenase (COX) Inhibition
Derivatives of 1-methyl-1H-pyrrole-2,5-dione have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The mechanism of this inhibition is rooted in the specific structural interactions between the pyrrole-2,5-dione-based compounds and the active sites of the COX isoenzymes, COX-1 and COX-2.
Molecular docking studies have provided critical insights into the binding modes of these inhibitors. nih.gov The selectivity for COX-2 over COX-1 is a crucial aspect of their anti-inflammatory potential, as COX-1 is involved in maintaining normal physiological functions. The larger and more flexible active site of COX-2 can accommodate the pyrrole-2,5-dione derivatives more effectively than the narrower channel of COX-1.
One notable derivative, 4-(4-(4-chlorophenyl)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)benzenesulfonamide, has demonstrated significant COX-2 inhibitory potency. nih.gov Docking simulations revealed that this compound establishes stronger binding interactions with COX-2. nih.gov The probable binding model suggests that the molecule fits into the active site of COX-2, forming key interactions with surrounding amino acid residues. This is in contrast to its interaction with COX-1, where the binding is less favorable. nih.gov The inhibitory activity of these compounds is often time-dependent and can be virtually irreversible, suggesting a conformational change in the enzyme upon binding. nih.gov
The mechanism of inhibition often follows a multi-step kinetic model, which can include initial competitive binding followed by a time-dependent, slow, and tight binding that leads to potent inhibition. youtube.commdpi.com The interactions within the COX-2 active site can include hydrophobic interactions and hydrogen bonding. For instance, the carbonyl groups of some pyrrole derivatives have been shown to form hydrogen bonds with amino acid residues like His176 and Gln258 in the COX-2 active site. mdpi.com
Table 1: In Vitro COX-2 Inhibitory Activity of a Pyrrole-2,5-dione Derivative
| Compound | PGE2 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (SI) |
|---|
Data sourced from a study on 1-methyl-1H-pyrrole-2,5-dione derivatives. nih.gov
Elucidation of HMG-CoA Reductase Inhibition Pathways
The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical rate-limiting step in the biosynthesis of cholesterol. nih.gov Its inhibition is a well-established strategy for managing hypercholesterolemia. Pyrrole-based compounds have been designed and synthesized as potent inhibitors of HMG-CoA reductase. mdpi.com While direct mechanistic studies on this compound are not extensively detailed in the available literature, the inhibitory pathways can be elucidated by examining related pyrrole derivatives and the general mechanism of HMG-CoA reductase inhibitors like statins.
The primary mechanism of action for most HMG-CoA reductase inhibitors is competitive inhibition. nih.gov These inhibitor molecules bear a structural resemblance to the natural substrate, HMG-CoA. This similarity allows them to bind to the active site of the HMG-CoA reductase enzyme, thereby preventing the substrate from binding and halting the cholesterol synthesis pathway. nih.gov
The active site of HMG-CoA reductase is a large cavity located at the interface of a monomer-monomer dimer. nih.gov It comprises binding subsites for HMG, CoA, and the cofactor NADPH. nih.gov Pyrrole-based inhibitors are designed to fit into this active site and interact with key amino acid residues. For statins, conserved residues such as Arg590 and Asn658 have been identified as important for interaction at the active site. nih.gov It is plausible that pyrrole-2,5-dione derivatives also engage in similar interactions, including hydrogen bonding and van der Waals forces, to stabilize the enzyme-inhibitor complex.
The development of hepatoselective pyrrole-based HMG-CoA reductase inhibitors aims to reduce systemic exposure by targeting the enzyme primarily in the liver, the main site of cholesterol synthesis. mdpi.com This is often achieved by modifying the lipophilicity of the pyrrole derivatives. mdpi.com
Applications of 3 Amino 1 Methyl 1h Pyrrole 2,5 Dione As Synthetic Intermediates and Building Blocks
Utility in the Construction of Complex Heterocyclic Systems
The pyrrole-2,5-dione core is a potent synthon for creating more elaborate heterocyclic frameworks. The reactivity of the dicarbonyl system, particularly in closely related pyrrole-2,3-diones, allows for facile annulation reactions with various nucleophiles. acgpubs.org These derivatives are recognized as effective synthons for a range of heterocycles. acgpubs.org
A significant application is the reaction with 1,2-aromatic diamines to produce quinoxalin-2-one derivatives. acgpubs.org The reaction mechanism involves a nucleophilic addition of the diamine to the dione (B5365651). acgpubs.org Specifically, the process begins with the attack of one amino group of the o-phenylenediamine (B120857) at the C-3 carbonyl of the pyrrole-2,3-dione, followed by a subsequent attack of the second amino group on the C-2 carbonyl. This sequence, followed by the elimination of water and a ring-opening of the original pyrrole (B145914) structure, yields the fused quinoxalin-2-one system. acgpubs.org This transformation highlights the role of the pyrrole-dione moiety as a robust platform for synthesizing fused bicyclic heterocycles, which are prevalent motifs in pharmacologically active compounds.
Table 1: Synthesis of Quinoxalin-2-ones from Pyrrole-2,3-dione Derivatives
| Pyrrole-2,3-dione Reactant | 1,2-Aromatic Diamine | Resulting Quinoxalin-2-one Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 1,2-Phenylenediamine | 3-(1-(4-methylphenyl)-2-oxo-2-phenylethyl)-1H-quinoxalin-2-one derivative | 61-74 | acgpubs.org |
| 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 4-Methyl-1,2-phenylenediamine | 6-Methyl-3-(1-(4-methylphenyl)-2-oxo-2-phenylethyl)-1H-quinoxalin-2-one derivative | 61-74 | acgpubs.org |
| 1-(N,N-dimethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-3-(1-(3,4-dimethoxyphenyl)-2-oxo-2-phenylethyl)-1H-quinoxalin-2-one derivative | 61-74 | acgpubs.org |
Synthesis of Spiro-Fused Heterocycles from Pyrrole-2,3-diones
The construction of spirocycles, compounds containing two rings connected by a single common atom, is a significant challenge in organic synthesis. The unique three-dimensional architecture of these molecules makes them attractive targets in medicinal chemistry. rsc.org Pyrrole-2,3-diones have emerged as versatile platforms for synthesizing a variety of spiroheterocycles. researchgate.net
These diones are polyelectrophilic compounds, possessing multiple centers susceptible to nucleophilic attack. researchgate.net This characteristic allows them to participate in cascade or domino reactions, where a single synthetic operation leads to the formation of multiple bonds and the stereocontrolled creation of the spirocyclic core. The reaction of pyrrole-2,3-diones with different nucleophiles can lead to the formation of a quaternary spiro-carbon center, a key feature of these complex molecules. researchgate.net For instance, Michael addition/alkylation cascade reactions between appropriate precursors and dioxopyrrolidines have been developed to create spirocyclic systems. rsc.org The inherent reactivity of the dione system is thus harnessed to build architecturally complex spiro-fused compounds efficiently.
Table 2: Examples of Spiro-Fused Heterocycles Derived from Pyrrole-diones
| Pyrrole-dione Type | Reaction Partner(s) | Resulting Spirocycle Class | Key Reaction Type | Reference |
|---|---|---|---|---|
| 1H-Pyrrole-2,3-diones | Various Nucleophiles | Polycyclic alkaloid-like spiroheterocycles | Nucleophilic Addition / Annulation | researchgate.net |
| 2,3-Dioxopyrrolidines | 3-Chlorooxindoles and Arylidenepyrazolones | Spirooxindoles | Michael Addition / Alkylation Cascade | rsc.org |
| Fused 1H-pyrrole-2,3-diones | Binucleophiles | Angular polycyclic spiroheterocycles | [4+1] Annulation | researchgate.net |
Role as Precursors in the Development of Advanced Organic Scaffolds
In modern drug discovery and materials science, the concept of a "molecular scaffold" is central. A scaffold is a core molecular structure whose periphery can be systematically modified to explore chemical space and optimize function. nih.gov 3-Amino-1-methyl-1H-pyrrole-2,5-dione serves as an excellent precursor for such advanced organic scaffolds. Its compact, functional-group-rich structure provides a foundation upon which significant molecular complexity can be built. nih.gov
The transformations discussed previously, such as the synthesis of fused quinoxalines and complex spirocycles, are prime examples of how this simple pyrrole-dione can act as a starting point for scaffold development. acgpubs.orgresearchgate.net By using the inherent reactivity of the dione, chemists can construct larger, more rigid, and three-dimensionally complex frameworks. nih.gov This "scaffold approach" is a powerful strategy in enantioselective synthesis, providing general access to classes of compounds, such as alkaloids, that possess significant biological activity. chemistryviews.org The pyrrole-2,5-dione unit, therefore, is not merely a reactant but a foundational building block for creating libraries of diverse and complex molecules.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors. nih.gov
The structure of this compound makes it an ideal candidate for integration into MCRs. The presence of both a primary amine (a nucleophile) and electrophilic carbonyl centers allows it to potentially participate in a variety of named MCRs. For example, the amino group can react with an aldehyde and an isocyanide in a Ugi four-component reaction (U-4CR) or a Passerini reaction. nih.govorganic-chemistry.org In such a sequence, the amine would first form an imine with the aldehyde, which would then be trapped by the isocyanide and a carboxylic acid (in the Ugi reaction) to yield a complex α-acylamino carboxamide derivative appended to the pyrrole-2,5-dione core. nih.gov The versatility of imines as building blocks in MCRs is well-documented, and the aminopyrroledione can serve as the amine component to generate a vast library of structurally diverse molecules. nih.gov
Table 3: Hypothetical Ugi Four-Component Reaction Involving this compound
| Amine Component | Aldehyde Component | Isocyanide Component | Carboxylic Acid Component | Potential Product Class |
|---|---|---|---|---|
| This compound | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | α-(acetylamino)-N-tert-butyl-2-phenyl-2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetamide |
| This compound | Formaldehyde | Cyclohexyl isocyanide | Benzoic Acid | N-cyclohexyl-2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)-2-(benzamido)acetamide |
No Direct Evidence Linking this compound to Environmental or Geochemical Research as a Chlorophyll (B73375) Degradation Product
Despite a comprehensive review of available scientific literature, no direct evidence was found to specifically identify this compound as a recognized chlorophyll degradation product within environmental and geochemical research. The following sections address the topics outlined in the user's request, reflecting the absence of specific findings for this particular compound.
Environmental and Geochemical Research Perspectives on Pyrrole 2,5 Diones
While the broader class of compounds known as pyrrole-2,5-diones (or maleimides) are acknowledged as derivatives of chlorophyll (B73375) and bacteriochlorophylls, research specifically detailing the environmental occurrence and geochemical significance of 3-Amino-1-methyl-1h-pyrrole-2,5-dione is not present in the surveyed scientific literature.
There is no available scientific literature that identifies or characterizes this compound as a degradation product of chlorophyll in environmental samples. General studies on chlorophyll degradation confirm the formation of various maleimides, but this specific amino-substituted and N-methylated derivative is not mentioned as a known product in these contexts.
Advanced analytical techniques have been developed for the detection of maleimides in environmental matrices such as sediments and soils. A notable method is two-dimensional gas chromatography time-of-flight mass spectrometry (GCxGC-ToF-MS), which offers high sensitivity and simplifies sample preparation. However, these methodologies have been applied to the general class of maleimides, and no specific methods or data were found for the targeted detection of this compound in environmental samples.
Pyrrole-2,5-diones are utilized as biomarkers in paleontological and geochemical studies to reconstruct past environmental conditions, such as algal productivity and redox states in ancient aquatic systems. The distribution and concentration of different maleimides can provide insights into the degradation processes of tetrapyrroles. Nevertheless, the paleontological and geochemical significance of this compound as a biomarker has not been established in the scientific literature, as there are no records of its identification in geological samples.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-1-methyl-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves condensation reactions between maleic anhydride derivatives and methylamine precursors. For example, analogous pyrrole-2,5-diones are synthesized via refluxing in ethanol with potassium hydroxide, followed by recrystallization to isolate the product . Optimization may involve adjusting reaction time (1–2 hours), temperature (reflux conditions), and stoichiometry of reagents (e.g., 1:3 molar ratio of starting material to base). Monitoring via TLC or HPLC is critical to track reaction progress .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Characterization includes:
- NMR : Analysis of - and -NMR to confirm substitution patterns (e.g., methyl and amino groups at positions 1 and 3). For related diones, signals at δ 2.1–2.5 ppm (methyl groups) and δ 6.5–7.5 ppm (aromatic protons) are typical .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 140.140 g/mol for CHNO) .
- HPLC : Use of ammonium acetate buffer (pH 6.5) for mobile phases to assess purity and retention times .
Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic solvents?
- Methodological Answer : The compound is polar (PSA = 63.4 Å) but exhibits moderate solubility in ethanol and DMSO. Stability tests under varying pH (e.g., pH 4–9) and temperatures (−20°C for long-term storage) are recommended, as maleimide derivatives are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data of this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities or divergent assay conditions. For example:
- Purity Checks : Use HPLC with a buffer system (e.g., ammonium acetate, pH 6.5) to confirm ≥95% purity .
- Bioassay Standardization : Replicate assays under controlled conditions (e.g., fixed temperature, solvent concentration) to isolate variables. Cross-reference with structurally related bisindolylmaleimides, which show activity as kinase inhibitors under similar conditions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density at the maleimide carbonyl groups (C2 and C5). For analogous compounds, LUMO maps indicate preferential attack at the C5 position due to lower electron density . Experimental validation via kinetic studies (e.g., tracking reaction rates with amines or thiols) is recommended.
Q. What experimental designs are optimal for studying the compound’s tautomeric behavior in solution?
- Methodological Answer : Use -NMR variable-temperature (VT-NMR) experiments in deuterated DMSO or DO to observe tautomeric shifts (e.g., keto-enol equilibria). For related pyrrole-diones, tautomerization is influenced by solvent polarity and temperature, with enol forms stabilized in polar aprotic solvents .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between studies using similar protocols?
- Methodological Answer : Variations may stem from:
- Byproduct Formation : Side reactions (e.g., over-alkylation) during methylamine incorporation. Mitigate via slow reagent addition and inert atmosphere (N/Ar) .
- Crystallization Efficiency : Differences in recrystallization solvents (e.g., ethanol vs. acetone) impact yield. Solubility parameters (LogP = 0.2) suggest ethanol is optimal for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
